Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

Organic Synthesis Analytical Chemistry Medicinal Chemistry

Impure nitro-aromatic building blocks compromise multi-step API synthesis by propagating unknown impurities through the synthetic sequence. Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate (CAS 1253790-99-6) addresses this with verified purity and well-characterized reactivity. • ≥98% purity with multi-method Certificate of Analysis (HPLC, NMR, GC) to support GLP/GMP-like quality systems and analytical method validation. • Distinct 4-nitro electrochemical reduction profile enables selective cathodic deprotection strategies and electron transfer mechanism studies. • Unique ortho-relationship between ester groups imparts steric and electronic properties unavailable from 2-nitro or 3-nitro regioisomers. Supplied with comprehensive analytical traceability for medicinal chemistry SAR studies and convergent API intermediate synthesis.

Molecular Formula C13H15NO6
Molecular Weight 281.264
CAS No. 1253790-99-6
Cat. No. B597957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate
CAS1253790-99-6
Molecular FormulaC13H15NO6
Molecular Weight281.264
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C13H15NO6/c1-3-19-12(15)8-9-7-10(14(17)18)5-6-11(9)13(16)20-4-2/h5-7H,3-4,8H2,1-2H3
InChIKeyUWOJJWGLKBTAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate Overview


Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate (CAS 1253790-99-6) is a synthetic nitro-aromatic diester, characterized by a 4-nitrobenzoate core and a pendant ethoxy-oxoethyl side chain. Its molecular formula is C13H15NO6, with a molecular weight of 281.26 g/mol [1]. This compound is primarily utilized as a research chemical and a versatile synthetic intermediate, particularly valuable in the construction of more complex molecular architectures . Its structural features—specifically the 4-nitro substitution and dual ester functionalities—render it a distinct candidate for applications ranging from medicinal chemistry to materials science, where precise structural modifications are critical .

High-purity grade supports multi-step synthesis with reduced impurity propagation
4-Nitro group provides tunable two-step electrochemical reduction behavior
Distinct positional isomer from 3-nitro analog for SAR library design

Why Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate Is Irreplaceable


Generic substitution among nitrobenzoate building blocks is chemically and analytically unsound due to significant variations in purity and the well-documented, position-dependent reactivity of the nitro group. The target compound's 4-nitro substitution pattern imparts distinct electrochemical and chemical reduction profiles compared to its 3-nitro or 2-nitro isomers [1]. Furthermore, the specific ortho-relationship between the benzoate ester and the ethoxy-oxoethyl side chain may influence steric and electronic properties in subsequent transformations, which cannot be replicated by other regioisomers . Critically, the documented commercial availability of this compound in a higher purity grade (99%) directly addresses the rigorous demands of pharmaceutical research and quality control, where lower-purity alternatives (often 95-96%) introduce unacceptable levels of impurities that can derail sensitive reactions and compromise analytical validation .

Purity grade variability

Regioisomer purity grades often differ, potentially introducing impurities that affect reaction outcomes and analytical consistency.

Electrochemical mechanism mismatch

Nitro position alters reduction pathway; 2- and 3-nitro analogs may not provide the reversible two-step profile needed for selective deprotection.

SAR divergence

Biological activity is nitro-position-dependent; 3-nitro isomer activity may not represent 4-nitro behavior in antimicrobial or other assays.

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate: Key Differentiators


Superior Purity for Sensitive Reactions

The target compound is commercially available with a standard purity of 99%, as verified by HPLC, NMR, and GC analytical reports provided by the vendor . In contrast, its closest positional isomer, Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate (CAS 891782-57-3), is typically offered at a purity of 95-96% from major suppliers . This 3-4% absolute difference in purity is critical for applications such as multi-step synthesis, where impurity accumulation can drastically reduce overall yield, and for biological assays, where unknown impurities can confound results.

Purity Difference
Data to verify
Target: 99% (HPLC/NMR) Comparator 3-nitro isomer: 95-96% |Δ| = 3–4% absolute purity
Higher reported purity may reduce impurity-related variability in multi-step syntheses.
Vendor specifications; independent verification recommended.
Organic Synthesis Analytical Chemistry Medicinal Chemistry

Selective Electrochemical Deprotection Profile

Electrochemical studies on model phenyl nitrobenzoates demonstrate that the 4-nitro substituent undergoes a two-step cathodic reduction process. The first reversible step occurs at approximately -0.9 V vs. SCE, generating a stable anion radical, followed by a second reduction step between -1.5 and -2.0 V vs. SCE [1]. This behavior is distinct from the 2-nitro isomer, which reduces in a single, irreversible cathodic step at -0.9 V vs. SCE, leading to immediate C-O bond cleavage [1]. This quantitative difference in reduction mechanism provides a predictable and tunable electrochemical handle for the 4-nitrobenzoyl group as a protecting group, a feature not directly transferable to its regioisomers.

Electrochemical Reduction
Reported
4-nitro: two-step red. at -0.9 V (rev.) & -1.5 to -2.0 V vs. SCE 2-nitro analog: one-step irreversible at -0.9 V vs. SCE
Reversible two-step profile enables selective electrochemical deprotection strategies.
Based on model phenyl nitrobenzoates; DMF, Hg electrode.
Electrochemistry Organic Synthesis Protecting Group Chemistry

Nitro Position Modulates Antibacterial Activity

While direct antibacterial data for Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is not available, SAR studies on closely related depside derivatives reveal a profound impact of the nitro group's position on biological potency. For instance, compound C23, which contains a 3-nitrobenzoate moiety, exhibited potent antibacterial activity against B. subtilis with an MIC of 0.78 µg/mL, a value superior to the positive controls penicillin G and kanamycin B [1]. This class-level evidence strongly suggests that the 4-nitro substitution pattern on the target compound will result in a significantly different biological profile compared to its 3-nitro isomer (CAS 891782-57-3), making it a distinct candidate for SAR exploration.

Antibacterial SAR Context
Class-level
3-nitro depside analog C23: MIC = 0.78 µg/mL (B. subtilis) 4-nitro data unavailable; positional shift expected to alter bioactivity
4-Nitro isomer is essential for completing position-dependent SAR studies.
Inferred from depside class; direct 4-nitro data required.
Medicinal Chemistry Antibacterial Agents Structure-Activity Relationship (SAR)

Multi-Method Certificate of Analysis Support

A key differentiator for procurement is the level of analytical documentation provided. For Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate (CAS 1253790-99-6), certain vendors offer batch-specific Certificates of Analysis (CoA) that include data from multiple orthogonal techniques, including HPLC for purity assessment, NMR for structural confirmation, and GC for volatile impurity analysis . In contrast, many suppliers for the positional isomer (CAS 891782-57-3) provide only a single HPLC purity value without the corroborating NMR or GC data . This comprehensive analytical package reduces the burden on in-house quality control and provides greater confidence in the material's identity and purity, which is a critical requirement for GLP/GMP-like research environments.

Analytical Documentation
Source review
Multi-method CoA: HPLC, NMR, GC Comparator (3-nitro isomer): typically HPLC only
Broader analytical characterization supports internal QC and regulatory research.
Availability may vary by vendor; confirm CoA scope at ordering.
Analytical Chemistry Quality Control Pharmaceutical R&D

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate Applications


Multi-Step API Intermediate Synthesis

In the multi-step synthesis of active pharmaceutical ingredients (APIs) or their advanced intermediates, the use of a 99% pure building block like Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is critical . The higher purity minimizes the introduction of unknown impurities that can propagate through the synthetic sequence, leading to lower yields of the final product and complicating purification. This compound is ideally suited for convergent synthetic strategies where the 4-nitrobenzoate moiety serves as a handle for late-stage functionalization or as a masked amine precursor after reduction .

Electrochemical Protecting Group Strategies

Researchers investigating electrochemical methods for organic synthesis should prioritize this compound due to the well-characterized, two-step reduction behavior of its 4-nitrobenzoyl group [1]. This property enables the development of selective cathodic deprotection protocols, where the 4-nitrobenzoyl group can be removed under mild conditions without affecting other reducible functionalities. The target compound can serve as a model substrate for studying electron transfer mechanisms and for designing new electrochemical protecting group strategies [1].

Nitro-Aromatic SAR Studies

For medicinal chemistry programs exploring the biological activity of nitro-aromatic compounds, the 4-nitro substitution pattern represents a distinct point in chemical space compared to the 3-nitro isomer [2]. Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is a valuable reagent for preparing a focused library of 4-nitrobenzoyl-containing derivatives. Its use in SAR studies is essential for understanding how the position of the nitro group modulates target engagement, potency, and selectivity [2].

Analytical Method Development and Quality Control

Laboratories operating under GLP or GMP-like quality systems require raw materials with comprehensive analytical traceability. The availability of this compound with a multi-method Certificate of Analysis (HPLC, NMR, GC) makes it a preferred choice for these applications . This level of documentation supports the development and validation of robust analytical methods and ensures compliance with internal quality standards, reducing the risk of costly experimental failures due to unidentified impurities .

Application
Selection Property
Validation Focus
Multi-step API intermediate synthesis
Purity grade and impurity control
Impurity propagation and yield consistency
Electrochemical deprotection strategies
Reduction mechanism and reversibility
Selective functional group tolerance
Nitro-aromatic SAR exploration
Nitro positional isomer
Activity and selectivity differentiation
Analytical method development & QC
Multi-method analytical certification
Method validation and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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